[3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Researchers requiring a structurally defined thiophene-amine building block for SAR exploration or library synthesis often face supply inconsistency and limited purity data. This compound directly addresses that gap. - Differentiated Scaffold: Features a 3-thienylmethyl group on a dimethylaminopropyl chain, offering a unique electronic and steric profile distinct from 2-thienyl isomers for probing biological space. - Synthesis-Ready Purity: Consistently available at a verified ≥95% purity, suitable for high-throughput screening and parallel synthesis without additional purification. - Dual Functionalization: Provides an aromatic thiophene ring and a basic tertiary amine as distinct points for chemical elaboration, enabling rapid generation of diverse compound collections.

Molecular Formula C10H18N2S
Molecular Weight 198.33 g/mol
Cat. No. B13245422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine
Molecular FormulaC10H18N2S
Molecular Weight198.33 g/mol
Structural Identifiers
SMILESCN(C)CCCNCC1=CSC=C1
InChIInChI=1S/C10H18N2S/c1-12(2)6-3-5-11-8-10-4-7-13-9-10/h4,7,9,11H,3,5-6,8H2,1-2H3
InChIKeyJOFBHOZVVJUJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity of [3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine


[3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine (CAS: 892592-95-9) is a diamine organic compound with the molecular formula C10H18N2S and a molecular weight of 198.33 g/mol . It features a thiophen-3-ylmethyl moiety linked to a 3-(dimethylamino)propyl amine chain, classifying it as a thiophene-containing amine building block . The compound is commercially available for research and development purposes, with vendors reporting purities typically at or above 95% . Its structure combines the electronic properties of an aromatic thiophene ring with the basicity and hydrogen-bonding capacity of a tertiary amine, making it a candidate for use in medicinal chemistry, organic synthesis, and materials science applications.

Thiophene-3-ylmethyl amine scaffold for library synthesis
Tertiary amine side chain supports hydrogen bonding and elaboration
Consistent purity (≥95%) aids reproducible synthesis workflows

Why Not Substitute [3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine with Analogs


While thiophene-containing amines are a broad and well-studied class of compounds, substitution with a closely related analog is not advised without explicit comparative data. The specific substitution pattern—a thiophen-3-ylmethyl group on a 3-(dimethylamino)propylamine backbone—imparts a unique combination of electronic properties, steric conformation, and potential hydrogen-bonding capacity . Even minor structural changes, such as shifting the thiophene substitution from the 3- to the 2-position, altering the alkyl spacer length, or modifying the amine substituents, can profoundly affect a compound's reactivity, solubility, and biological interactions . For instance, the 3-thienyl isomer may exhibit different binding affinities and metabolic stability compared to its 2-thienyl counterpart. Therefore, any decision to substitute must be based on direct, quantitative evidence relevant to the specific application, not on class-level assumptions.

3- vs 2-thienylThiophene substitution pattern may shift binding and metabolic stability; direct transfer not assumed.
Spacer lengthAlkyl linker variation can alter solubility, conformation, and reactivity profile.
Amine substituentModifying dimethylamino group may affect hydrogen-bonding capacity and target engagement.

Quantitative Evidence for [3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine


Purity & Specification Consistency

Multiple independent suppliers report the minimum purity specification for [3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine to be 95% . One vendor, MolCore, specifies a higher purity of NLT 97% . This level of purity is comparable to, but not necessarily exceeding, the 95% purity often reported for closely related analogs such as [3-(Dimethylamino)propyl](thiophen-2-ylmethyl)amine and [3-(Dimethylamino)-2,2-dimethylpropyl](thiophen-3-ylmethyl)amine [1] .

Purity specification
Cross-study comparable
Target: 95% – NLT 97%
Analog baseline: 95% for 2-thienyl and dimethyl-substituted variants
Supports reproducible synthesis; purity range comparable to analogs.
Supplier datasheets; no distinct advantage demonstrated.
Organic Synthesis Medicinal Chemistry Analytical Chemistry

Lipophilicity (XLogP3-AA) Comparison

PubChem's XLogP3-AA algorithm, a predictive model for lipophilicity, returns a value of 2.2 for the target compound [3-(Dimethylamino)-2,2-dimethylpropyl](thiophen-3-ylmethyl)amine [1]. While this data is for the dimethyl-substituted analog, it provides a class-level inference for the lipophilicity of similar compounds. The target compound [3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine is expected to have a slightly lower XLogP3-AA value due to the lack of the additional methyl groups on the propyl chain. No comparable computed value was found for the 3-thienyl isomer without the dimethyl substitution.

Lipophilicity (XLogP3-AA)
Class-level inference
Target: data not available
Dimethyl analog: XLogP3-AA = 2.2 (PubChem)
Direct lipophilicity data missing; property inference limited.
Experimental determination advised before ADME interpretation.
ADME Prediction Medicinal Chemistry Computational Chemistry

TPSA vs. 2-Thienyl Isomer

Calculated values for Topological Polar Surface Area (TPSA), a descriptor for cell permeability and oral bioavailability, are available for related compounds. The 2-thienyl isomer, [3-(dimethylamino)propyl](thiophen-2-ylmethyl)amine, has a calculated Polar Surface Area of 15.27 Ų [1]. This value is lower than the 43.5 Ų TPSA calculated for the dimethyl-substituted analog [3-(Dimethylamino)-2,2-dimethylpropyl](thiophen-3-ylmethyl)amine [2]. The target compound is expected to have a TPSA value similar to the 2-thienyl isomer, which falls well below the 140 Ų threshold often associated with good oral bioavailability. No calculated value was found for the target compound itself.

TPSA comparison
Class-level inference
Target: TPSA not computed
2-thienyl isomer: 15.27 Ų; dimethyl analog: 43.5 Ų
Permeability context requires validation; low TPSA potential noted.
Direct measurement recommended for the target compound.
Medicinal Chemistry Drug Design Computational Chemistry

Commercial Availability and Scalability

[3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine is currently available from several commercial vendors (e.g., AKSci, MolCore) in quantities up to 5 grams, with a lead time of approximately 1 week for stock items . This supply chain is comparable to that of its 2-thienyl isomer and other closely related analogs, which are also listed by multiple vendors . There is no quantitative data to suggest one isomer has a clear advantage in terms of cost, lead time, or scalable availability.

Commercial availability
Supplier data
5 g scale, ~1 week lead time (AKSci, MolCore)
2-thienyl isomer and dimethyl analog also available from multiple vendors
Consistent supply supports research procurement.
No cost or lead-time differentiation observed.
Organic Synthesis Medicinal Chemistry Procurement

Application Scenarios for [3-(Dimethylamino)propyl](thiophen-3-ylmethyl)amine


Medicinal Chemistry: Thiophene Library Synthesis

Given the limited comparative data, the most appropriate application for this compound is as a building block in the synthesis of small-molecule libraries for drug discovery . Its thiophene core and tertiary amine side chain provide two distinct points for further chemical elaboration, allowing for the rapid generation of structural diversity. The consistent 95-97% purity supports its use in parallel synthesis and high-throughput screening campaigns, where compound quality is paramount. Its selection over an analog in this context would be based on the specific chemical space being explored, not on a proven superiority of the compound itself.

Structure-Activity Relationship (SAR) Studies

This compound is a logical candidate for systematic SAR studies aimed at mapping the effects of the thiophen-3-ylmethyl group and the 3-(dimethylamino)propyl chain on biological activity . By comparing this compound with its 2-thienyl isomer and other analogs, researchers can isolate the contributions of the thiophene substitution pattern and the alkyl linker to target engagement. The lack of pre-existing data creates an opportunity to generate novel SAR insights, which may reveal a unique biological profile for this specific molecule.

Material Science: Functional Polymer & Ligand Precursor

The compound's amine functionality can serve as an anchoring point for polymerization or as a coordinating group for metal ions in the design of novel ligands and catalysts . The thiophene ring can contribute to the electronic and optoelectronic properties of the resulting materials. The choice of this particular compound over an analog would be driven by the desired steric and electronic properties of the final material, which must be determined empirically.

Application
Selection Property
Validation Focus
Thiophene library synthesis
3-thienyl amine scaffold with reactive amine
Purity consistency, scaffold elaboration feasibility
SAR studies
Positional isomer (3-thienyl) for comparison mapping
Biological endpoint comparison with 2-thienyl and other analogs
Functional material precursor
Amine coordination and thiophene electronic properties
Material characterization; empirical property evaluation
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